molecular formula C11H15NO2 B177375 3-(4-Morpholinylmethyl)phenol CAS No. 87476-73-1

3-(4-Morpholinylmethyl)phenol

Cat. No. B177375
CAS RN: 87476-73-1
M. Wt: 193.24 g/mol
InChI Key: WBHXWMIFIZMHKS-UHFFFAOYSA-N
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Description

“3-(4-Morpholinylmethyl)phenol” is a chemical compound . It is used in the synthesis of 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5), a fluorescent chemical probe utilized in imaging neural stem/progenitor cells (NSPCs) .


Synthesis Analysis

The compound can be synthesized using a Grignard reagent . It can also be prepared by direct oxidation using compressed air .


Molecular Structure Analysis

The molecular structure of “3-(4-Morpholinylmethyl)phenol” is represented by the linear formula: C6H4CH2NOC4H8 . The molecular weight is 280.44 .


Chemical Reactions Analysis

“3-(4-Morpholinylmethyl)phenol” is a Grignard reagent and can be used in Grignard reactions . It can be used as a reagent in the synthesis of CDy5 .


Physical And Chemical Properties Analysis

The compound has a concentration of 0.25 M in THF, a boiling point of 65 °C (lit.), and a density of 0.926 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Fluorescent Probes for Neural Stem/Progenitor Cells

3-(4-Morpholinylmethyl)phenol: is used as a Grignard reagent in the synthesis of fluorescent chemical probes. These probes, such as 6-((2-(2-chloroacetamido)ethyl)(methyl)amino)-9-(3-(morpholinomethyl)phenyl)-3H-xanthen-3-iminium (CDy5) , are crucial for imaging neural stem/progenitor cells (NSPCs). This application is vital for understanding the behavior and development of NSPCs in neuroscientific research .

Direct Oxidation to Prepare Phenolic Compounds

This compound serves as a starting material for the preparation of phenolic compounds through direct oxidation using compressed air. The process is significant in the field of organic chemistry, where phenolic compounds are essential for various synthetic pathways .

Grignard Reactions

As a Grignard reagent, 3-(4-Morpholinylmethyl)phenol is involved in Grignard reactions, which are fundamental for forming carbon-carbon bonds. This application is a cornerstone in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Catalyst in Demethylation Reactions

The compound can be used in conjunction with catalysts like hydrogen bromide and boron tribromide for demethylation reactions. These reactions are crucial for the synthesis of m-aryloxy phenols , which have various applications in medicinal chemistry and material science .

Synthesis of Biochemical Compounds

It is also used in the synthesis of biochemical compounds that have potential therapeutic applications. For instance, derivatives of 3-(4-Morpholinylmethyl)phenol could be used in drug discovery and development processes .

Material Science Applications

In material science, this compound can be utilized to create novel materials with specific properties, such as enhanced conductivity or biocompatibility. This is particularly relevant in the development of new types of polymers or coatings .

Safety And Hazards

The compound is flammable and reacts violently with water. It causes burns of eyes, skin, and mucous membranes. Containers may explode when heated. Vapors may form explosive mixtures with air .

properties

IUPAC Name

3-(morpholin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-3-1-2-10(8-11)9-12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHXWMIFIZMHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534116
Record name 3-[(Morpholin-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Morpholinylmethyl)phenol

CAS RN

87476-73-1
Record name 3-[(Morpholin-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 15 g. (0.123 mole) of 3-hydroxybenzaldehyde in 150 ml of ethanol is added 26.5 g (0.304 mole) of morpholine. Then 4.7 g (0.124 mole) of sodium borohydride is added portionwise over 1 hour. The solution is stirred for 1 hour and allowed to sit overnight. The solvent is then evaporated via a rotary evaporator and the residue triturated with 200 ml cold water. After acidification with concentrated HCl, the solution is extracted with ethyl acetate. The aqueous layer is basified with ammonium hydroxide and extracted again with 100 ml ethyl acetate. The organic layer is dried over MgSO4, filtered and evaporated. The residue is recrystallized twice from acetonitrile to give 6.3 g of product m.p. 113°-15° C.
Quantity
0.123 mol
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 0.2 mol of 3-hydroxybenzaldehyde in 100 ml of methanol, is added, at about 20° C., a solution of 0.4 mol of morpholine in 40 ml of methanol. To the mixture thus obtained is added portionwise, under stirring at the temperature of 20°-25° C. within about 90 minutes, 0.2 mol of sodium borohydride, then the reaction mixture is stirred 3 hours at room temperature and the solvent is evaporated under reduced pressure to dryness. The residue is taken up with ice and acidified with hydrochloric acid, the acid solution is washed twice with 40 ml of ethyl acetate and concentrated ammonium hydroxide is added thereto up to clearly basic reaction. The mixture is extracted 4 times with 80 ml of ethyl acetate and the solvent is evaporated off. The product thus obtained melts at 113°-116° C. Yield: 67%.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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